molecular formula C20H18N6OS B3983868 2-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-pyrimidinediamine

2-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-pyrimidinediamine

Cat. No. B3983868
M. Wt: 390.5 g/mol
InChI Key: KUBYVUQDROAWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-pyrimidinediamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-pyrimidinediamine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes or proteins that are essential for the growth and survival of cancer cells and viruses. It is also believed that this compound works by disrupting the cell membrane of harmful insects and fungi, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-pyrimidinediamine in lab experiments is its versatility. It can be used in a wide range of applications, from cancer research to materials science. Another advantage is its low toxicity, which makes it a safer alternative to other compounds that may be harmful to researchers or the environment. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 2-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-pyrimidinediamine. One direction is to further study its potential applications in medicine, particularly in the treatment of cancer and viral infections. Another direction is to explore its potential as a pesticide in agriculture, as well as its potential as a building block for novel materials in materials science. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

2-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-pyrimidinediamine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results in the treatment of cancer and viral infections. In agriculture, it has been used as a pesticide due to its ability to inhibit the growth of harmful insects and fungi. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

2-[(3-benzhydryl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c21-15-11-16(22)24-20(23-15)28-12-17-25-19(26-27-17)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,18H,12H2,(H4,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBYVUQDROAWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NOC(=N3)CSC4=NC(=CC(=N4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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